N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 345.42 g/mol. The compound is characterized by its unique structure, which includes a pyrazole ring and a diazepane moiety, making it relevant in various biochemical applications.
N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide falls under the category of sulfonamides, which are a group of compounds that contain a sulfonamide functional group. These compounds are often used in medicinal chemistry due to their biological activity.
The synthesis of N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide typically involves multi-step organic reactions. While specific protocols for this compound were not detailed in the search results, similar compounds are often synthesized using methods such as:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would depend on the specific synthetic route chosen.
The molecular structure of N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide can be represented through various chemical notation systems:
InChI=1S/C13H23N5O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)13(19)14-4-9-22-2/h10-11H,3-9H2,1-2H3,(H,14,19)
This notation provides a detailed description of the compound's atomic connectivity.
The canonical SMILES representation is CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCOC
, which illustrates the arrangement of atoms within the molecule.
The chemical reactivity of N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide can involve:
Technical details regarding these reactions would depend on specific experimental setups.
Data supporting these mechanisms typically come from pharmacological studies.
Physical properties include:
Chemical properties include:
Relevant data would be obtained from empirical studies or supplier specifications .
N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide has potential applications in:
Research on similar compounds indicates their utility in drug discovery and development processes .
This comprehensive analysis highlights the significance of N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-y l)-2 -oxoethyl)methanesulfonamide within scientific research and its potential applications across various fields.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2